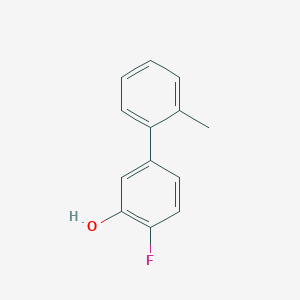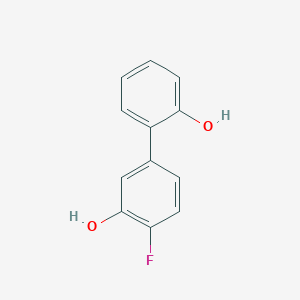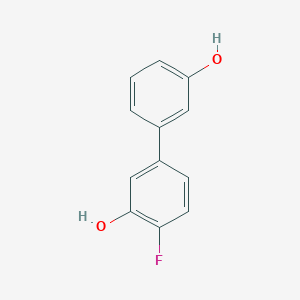
3-Fluoro-5-(2-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(2-formylphenyl)phenol, 95% (3F5FP) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a highly versatile compound, with potential applications in both organic and inorganic chemistry. 3F5FP has been found to have a wide range of uses due to its high degree of reactivity, low toxicity, and low cost.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(2-formylphenyl)phenol, 95% has been studied extensively in the scientific community due to its potential applications in organic and inorganic chemistry. It has been found to have a wide range of uses due to its high degree of reactivity, low toxicity, and low cost. 3-Fluoro-5-(2-formylphenyl)phenol, 95% has been used in a variety of research applications, including the synthesis of pharmaceuticals, the synthesis of polymers, the synthesis of dyes, and the synthesis of other organic compounds. Additionally, 3-Fluoro-5-(2-formylphenyl)phenol, 95% has been used in the synthesis of a variety of polymeric materials, including polyurethanes, polyesters, and polyamides.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(2-formylphenyl)phenol, 95% is based on its ability to form covalent bonds with other molecules. Specifically, 3-Fluoro-5-(2-formylphenyl)phenol, 95% is able to form covalent bonds with carbon, nitrogen, oxygen, and sulfur atoms. These bonds allow 3-Fluoro-5-(2-formylphenyl)phenol, 95% to interact with other molecules, resulting in changes to the structure and properties of the molecule. For example, 3-Fluoro-5-(2-formylphenyl)phenol, 95% can be used to modify the structure and properties of polymers, allowing for the synthesis of new materials with improved properties.
Biochemical and Physiological Effects
3-Fluoro-5-(2-formylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. Specifically, 3-Fluoro-5-(2-formylphenyl)phenol, 95% has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 3-Fluoro-5-(2-formylphenyl)phenol, 95% has been found to have an inhibitory effect on the growth of certain bacteria and fungi. Furthermore, 3-Fluoro-5-(2-formylphenyl)phenol, 95% has been found to have an effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Fluoro-5-(2-formylphenyl)phenol, 95% in laboratory experiments include its low cost, low toxicity, and high degree of reactivity. Additionally, 3-Fluoro-5-(2-formylphenyl)phenol, 95% is a white powder, making it easy to store and handle. The main limitation of using 3-Fluoro-5-(2-formylphenyl)phenol, 95% in laboratory experiments is its instability in the presence of light and heat. Therefore, it is important to store 3-Fluoro-5-(2-formylphenyl)phenol, 95% in a dark, cool environment to ensure its stability.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-5-(2-formylphenyl)phenol, 95% are numerous. For example, 3-Fluoro-5-(2-formylphenyl)phenol, 95% could be used in the development of new pharmaceuticals, polymers, and other organic compounds. Additionally, 3-Fluoro-5-(2-formylphenyl)phenol, 95% could be used in the synthesis of new materials with improved properties, such as improved electrical and thermal conductivity. Furthermore, 3-Fluoro-5-(2-formylphenyl)phenol, 95% could be used in the development of new diagnostic and therapeutic techniques, such as the use of 3-Fluoro-5-(2-formylphenyl)phenol, 95%-based sensors for the detection of disease. Finally, 3-Fluoro-5-(2-formylphenyl)phenol, 95% could be used in the development of new catalysts for the synthesis of complex organic molecules.
Synthesemethoden
3-Fluoro-5-(2-formylphenyl)phenol, 95% is synthesized via a nucleophilic substitution reaction of 4-fluoro-2-nitrophenol with 2-formylphenyl bromide. This reaction proceeds in the presence of a base, such as sodium hydroxide or sodium carbonate, and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of approximately 70°C and is complete within 1-2 hours. The resulting product is a yellowish-white powder with a melting point of approximately 130°C.
Eigenschaften
IUPAC Name |
2-(3-fluoro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDXRZZYUISKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684112 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-22-6 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














